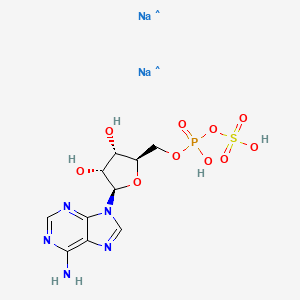![molecular formula C18H10N2S2 B14760924 [1,4]Benzothiazino[2,3-b]phenothiazine CAS No. 258-74-2](/img/structure/B14760924.png)
[1,4]Benzothiazino[2,3-b]phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4]Benzothiazino[2,3-b]phenothiazine is a polycyclic aromatic compound that belongs to the family of phenothiazines. It is characterized by a linear pentacyclic system consisting of two thiazine rings with alternating double bonds resulting from quinone coupling . This compound is known for its chromogenic properties and has been utilized in various applications, including dye stuffs for cotton, paper, rubber, plastic, and lacquers . Additionally, it exhibits significant antifungal and antimicrobial activities .
Vorbereitungsmethoden
The synthesis of [1,4]Benzothiazino[2,3-b]phenothiazine involves several methods:
Refluxing Method: This method involves refluxing 3H-phenothiazin-3-one intermediates with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate.
Condensation Method: This method includes the condensation of substituted 1,2,4-trihalo-3H-phenothiazin-3-ones with substituted ortho-aminothiophenols in ethanol.
Industrial Production: Industrial production methods often involve the use of chloranil or bromanil in the presence of anhydrous sodium acetate in ethanol.
Analyse Chemischer Reaktionen
[1,4]Benzothiazino[2,3-b]phenothiazine undergoes various chemical reactions:
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic substitutions, such as halogenation, can occur at specific positions on the phenothiazine core.
Condensation: The compound can undergo condensation reactions with ortho-aminothiophenols to form various derivatives.
Common reagents used in these reactions include sulfur, iodine, chloranil, bromanil, and ortho-aminothiophenols . Major products formed from these reactions include substituted phenothiazines and their derivatives .
Wissenschaftliche Forschungsanwendungen
[1,4]Benzothiazino[2,3-b]phenothiazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [1,4]Benzothiazino[2,3-b]phenothiazine involves its ability to undergo redox reactions. The compound exhibits reversible redox behavior and maintains a strong excited-state reduction potential . This allows it to act as an efficient photocatalyst for various synthetic transformations, including the oxidative coupling of amines to imines under visible-light irradiation . The molecular targets and pathways involved in its mechanism of action include the electron-rich nature of sulfur and nitrogen heteroatoms, which facilitate electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
[1,4]Benzothiazino[2,3-b]phenothiazine can be compared with other similar compounds, such as:
Benzo[a][1,4]benzothiazino[3,2-c]phenothiazine: This compound is a closely related heterocyclic aromatic with similar chromogenic and electronic properties.
Phenothiazine: The parent compound of this compound, phenothiazine, shares similar structural features and redox behavior.
Dibenzo[c,i]-16H,18H-dithia-16,18-diazapentacene: This compound exhibits enhanced stability due to electronic delocalization and is used in similar applications.
The uniqueness of this compound lies in its linear pentacyclic system and its ability to form stable radical cations, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
258-74-2 |
|---|---|
Molekularformel |
C18H10N2S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
[1,4]benzothiazino[2,3-b]phenothiazine |
InChI |
InChI=1S/C18H10N2S2/c1-3-7-15-11(5-1)19-13-9-18-14(10-17(13)21-15)20-12-6-2-4-8-16(12)22-18/h1-10H |
InChI-Schlüssel |
YVRQEGLKRIHRCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=C4C(=NC5=CC=CC=C5S4)C=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)



![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)


![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)






